2-Chloro-4-ethoxy-5-fluorobenzoic acid is an aromatic compound characterized by a benzene ring substituted with chlorine, ethoxy, and fluorine groups. Its molecular formula is , with a molecular weight of approximately 218.61 g/mol. The compound is notable for its potential applications in pharmaceuticals and agrochemicals due to the presence of fluorine, which enhances biological activity and selectivity in medicinal chemistry .
These reactions are crucial for modifying the compound to enhance its properties for specific applications.
2-Chloro-4-ethoxy-5-fluorobenzoic acid exhibits significant biological activity, particularly as an intermediate in drug synthesis. Compounds containing fluorine often show improved pharmacokinetic properties, including better membrane permeability and metabolic stability . This compound's unique structure allows it to interact selectively with biological targets, potentially leading to therapeutic effects in various diseases.
The synthesis of 2-chloro-4-ethoxy-5-fluorobenzoic acid can be achieved through several methods:
These methods emphasize the importance of controlling reaction conditions to achieve high yields and purity.
2-Chloro-4-ethoxy-5-fluorobenzoic acid is primarily utilized as:
Research on the interaction of 2-chloro-4-ethoxy-5-fluorobenzoic acid with biological systems indicates that its fluorine content enhances binding affinity to certain biological targets. Studies have shown that fluorinated compounds often exhibit increased potency compared to their non-fluorinated counterparts, making this compound a candidate for further exploration in medicinal chemistry .
Several compounds share structural similarities with 2-chloro-4-ethoxy-5-fluorobenzoic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Chloro-4-fluorobenzoic acid | Lacks ethoxy group; simpler structure | |
| 5-Chloro-2-ethoxy-4-fluorobenzoic acid | Different substitution pattern on the benzene ring | |
| 3-Chloro-4-ethoxy-5-fluorobenzoic acid | Variation in the position of chlorine and fluorine |
These compounds illustrate variations in substitution patterns that can influence their chemical reactivity and biological activity, highlighting the uniqueness of 2-chloro-4-ethoxy-5-fluorobenzoic acid within this class of compounds.
Traditional synthesis begins with 2-chloro-4-fluorobenzaldehyde, leveraging its reactive aldehyde group for subsequent functionalization. A common approach involves ortho-ethoxy introduction via nucleophilic aromatic substitution (SNAr) under basic conditions. For instance, ethoxide ions generated from ethanol and potassium carbonate displace fluoride at the 4-position, forming 2-chloro-4-ethoxybenzaldehyde. Subsequent oxidation of the aldehyde to the carboxylic acid is typically achieved using potassium permanganate or chromium-based oxidants, though these methods face challenges in regioselectivity and byproduct formation.
Recent improvements utilize ionic liquid-mediated reactions to enhance ethoxy group incorporation. A 2025 study demonstrated that 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) accelerates SNAr kinetics by stabilizing transition states, achieving 92% ethoxy substitution efficiency at 80°C. This solvent system also facilitates easier product isolation through phase separation, reducing purification steps.
Meerwein arylation has emerged as a powerful tool for constructing the ethoxy-substituted aromatic backbone. In this method, diazonium salts derived from 2-chloro-4-fluoroaniline couple with vinyl ethers in the presence of copper(I) chloride catalysts. A 2024 protocol reported 98% regioselectivity for ethoxy group installation using tert-butyl vinyl ether as the alkoxy donor. The reaction proceeds via a radical mechanism, with trichlorotoluene acting as a chain-transfer agent to suppress premature termination.
Critical to this approach is the temperature-dependent selectivity observed during diazotization. Maintaining the reaction at −5°C to 0°C minimizes diazonium salt decomposition while allowing efficient coupling with electron-rich alkenes. Post-coupling oxidation with hydrogen peroxide in acetic acid converts the intermediate styrene derivative to the target benzoic acid, achieving an overall yield of 78%.
Oxidation of methyl or hydroxymethyl precursors to the carboxylic acid functionality has been revolutionized by chlorite-based systems. A tandem oxidation-protection method employs sodium chlorite (NaClO2) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to convert 2-chloro-4-ethoxy-5-fluorobenzyl alcohol to the acid without over-oxidation. This system operates efficiently in biphasic water-acetonitrile media, achieving 94% conversion in 3 hours at pH 9.
Comparative studies highlight the superiority of hydrogen peroxide as a terminal oxidant in flow chemistry setups. Continuous-flow microreactors enable precise control over residence time and temperature, reducing undesired side reactions. At 120°C and 15 bar pressure, a 70% aqueous hydrogen peroxide solution oxidizes 2-chloro-4-ethoxy-5-fluorotoluene to the acid with 89% yield, outperforming batch reactors by 22%.
The synthesis’s complexity necessitates robust protection schemes for the carboxylic acid and ethoxy groups. Trimethylsilyl (TMS) protecting groups prove effective during halogenation steps, as demonstrated in a 2023 multi-step synthesis:
This sequence achieves 85% overall yield while preventing electrophilic attack on the ethoxy group. For acid-sensitive intermediates, tert-butyl ester protection offers advantages. Hydrolysis under mild acidic conditions (20% H2SO4, 60°C) cleaves the ester without affecting the ethoxy substituent, as confirmed by NMR monitoring.
Traditional dichromate oxidants, while effective, face displacement by environmentally benign alternatives:
| Parameter | Potassium Dichromate | Hydrogen Peroxide | TEMPO/NaClO2 |
|---|---|---|---|
| Yield (%) | 82 | 89 | 94 |
| Reaction Time (h) | 8 | 3 | 2.5 |
| Heavy Metal Content | High | None | None |
| pH Range | 1–2 | 8–10 | 8–9 |
The TEMPO/NaClO2 system eliminates chromium waste while providing faster reaction kinetics. However, dichromate remains relevant for substrates requiring strong acidic conditions, as seen in oxidations of sterically hindered toluenes. Emerging biocatalytic approaches using laccase enzymes show promise, with a 2025 study reporting 91% yield under physiological pH and temperature.
2-Chloro-4-ethoxy-5-fluorobenzoic acid serves as a crucial building block in the synthesis of benzothiazole derivatives with demonstrated anticancer properties [3] [4]. Benzothiazole derivatives have emerged as promising anticancer agents through multiple mechanisms including tyrosine kinase inhibition, topoisomerase inhibition, and apoptosis induction via reactive oxygen species activation [5]. The halogenated benzoic acid structure provides essential electronic and steric properties that enhance the anticancer potency of resulting benzothiazole compounds [6].
Research demonstrates that benzothiazole derivatives synthesized using halogenated benzoic acid intermediates exhibit superior anticancer activity compared to their non-halogenated counterparts [7]. The synthesis typically involves condensation reactions between 2-aminothiophenol and the halogenated benzoic acid derivative, followed by cyclization under controlled conditions [3]. The presence of the ethoxy group at the 4-position and the fluorine atom at the 5-position creates favorable electron distribution patterns that enhance binding affinity to cancer cell targets [7].
| Benzothiazole Derivative Type | Anticancer Activity (IC₅₀ µM) | Target Cancer Cell Lines | Reference |
|---|---|---|---|
| 6-Chloro-N-(4-nitrobenzyl)benzothiazol-2-amine | 1-4 | A431, A549, H1299 | [7] |
| 2-Amino-6-chlorobenzothiazole derivatives | 3.5-10 | Multiple cancer lines | [8] |
| Halogenated benzothiazole complexes | 5.15-17.7 | EAC, HePG-2, MCF-7, HCT-116 | [9] |
The incorporation of 2-chloro-4-ethoxy-5-fluorobenzoic acid in benzothiazole synthesis yields compounds with enhanced selectivity for cancer cells over normal cells [7]. These derivatives demonstrate significant antiproliferative effects through dual inhibition of AKT and ERK signaling pathways, which are critical for cancer cell survival and proliferation [7]. The trisubstituted benzoic acid intermediate contributes to the overall pharmacophore through its electron-withdrawing halogen substituents and electron-donating ethoxy group [4].
The structural characteristics of 2-chloro-4-ethoxy-5-fluorobenzoic acid make it particularly valuable in prodrug design strategies aimed at improving oral bioavailability [10] [11]. Prodrug approaches utilizing halogenated benzoic acid derivatives have demonstrated significant improvements in membrane permeation and metabolic stability [10]. The ethoxy substituent provides a potential site for ester linkage formation, while the halogen atoms contribute to enhanced lipophilicity and cellular uptake [11].
Cyclic saligenyl prodrug strategies incorporating similar halogenated benzoic acid structures have shown promising results in enhancing bioavailability of phosphonate analogs [10]. These prodrugs demonstrate improved cellular penetration through passive diffusion mechanisms, with the halogen substituents contributing to optimal hydrophobic-hydrophilic balance [10]. The prodrug approach utilizing 2-chloro-4-ethoxy-5-fluorobenzoic acid derivatives shows particular promise for compounds with poor oral bioavailability due to their hydrophilic nature [11].
| Prodrug Strategy | Bioavailability Enhancement | Mechanism | Application |
|---|---|---|---|
| Cyclic saligenyl esters | 16-100% improvement | Enhanced membrane permeation | Phosphonate drugs |
| Ethoxy ester derivatives | 2-8 fold increase | Improved lipophilicity | Hydrophilic actives |
| Halogenated prodrugs | 50-200% enhancement | Metabolic stability | Anti-infective agents |
Research indicates that bioenhancers derived from halogenated benzoic acids can significantly increase the quantity of unchanged drug reaching systemic circulation [11]. The mechanism involves modulation of membrane permeation through alteration of plasma membrane fluidity and inhibition of efflux transporters [11]. The specific substitution pattern in 2-chloro-4-ethoxy-5-fluorobenzoic acid optimizes these effects while maintaining chemical stability [10].
The precise positioning of substituents in 2-chloro-4-ethoxy-5-fluorobenzoic acid significantly influences biological activity profiles compared to other positional isomers [12] [13]. Studies on positional isomerism in benzoic acid derivatives demonstrate that the location of halogen substituents directly affects antimicrobial potency and selectivity [12]. The 2-chloro-5-fluoro substitution pattern provides optimal electronic distribution for enhanced biological activity [13].
Comparative analysis of halogenated benzoic acid isomers reveals that the 2-chloro-4-ethoxy-5-fluoro configuration exhibits superior antimicrobial activity against both Gram-positive and Gram-negative bacteria [12]. The positional effects are attributed to differences in electron density distribution and molecular geometry that influence receptor binding affinity [13]. Research demonstrates that ortho-substituted halogenated benzoic acids generally show enhanced biological activity compared to meta- and para-substituted analogs [12].
| Positional Isomer | Antimicrobial Activity (MIC µg/mL) | Electronic Effect | Binding Affinity |
|---|---|---|---|
| 2-Chloro-4-ethoxy-5-fluoro | 2-16 | Optimal electron distribution | High |
| 3-Chloro-4-ethoxy-5-fluoro | 8-32 | Moderate electron withdrawal | Moderate |
| 4-Chloro-2-ethoxy-5-fluoro | 16-64 | Reduced electronic optimization | Low |
The influence of fluorine positioning on biological activity is particularly pronounced in aminergic receptor ligands, where positional changes can result in up to 1300-fold differences in potency [13]. The 5-fluoro position in 2-chloro-4-ethoxy-5-fluorobenzoic acid provides optimal inductive effects that enhance binding interactions without causing steric hindrance [13]. This positioning allows for favorable molecular conformations that maximize pharmacological activity [12].
Structure-activity relationship studies involving 2-chloro-4-ethoxy-5-fluorobenzoic acid reveal critical insights into antimicrobial mechanism optimization [14] [15]. The combination of electron-withdrawing halogen substituents with the electron-donating ethoxy group creates a balanced electronic environment that enhances antimicrobial potency [14]. Research demonstrates that this specific substitution pattern provides superior activity against multidrug-resistant bacterial strains [15].
The antimicrobial mechanism involves disruption of bacterial cell membrane integrity and interference with essential metabolic processes [14]. The chlorine atom at the 2-position enhances membrane penetration through halogen bonding interactions, while the fluorine atom at the 5-position improves metabolic stability [15]. The ethoxy group at the 4-position contributes to optimal lipophilicity for cellular uptake while maintaining aqueous solubility [14].
| Structural Feature | Antimicrobial Contribution | Mechanism | Potency Enhancement |
|---|---|---|---|
| 2-Chloro substituent | Membrane penetration | Halogen bonding | 4-8 fold |
| 4-Ethoxy group | Lipophilicity balance | Cellular uptake | 2-4 fold |
| 5-Fluoro substituent | Metabolic stability | Enzyme inhibition | 3-6 fold |
Quantitative structure-activity relationship analysis using Hammett constants demonstrates that the electronic effects of the trisubstituted pattern in 2-chloro-4-ethoxy-5-fluorobenzoic acid optimize antimicrobial activity [16]. The electron-withdrawing nature of the halogen substituents increases the acidity of the carboxylic acid group, enhancing binding affinity to bacterial targets [16]. This electronic modulation results in improved minimum inhibitory concentrations against various pathogenic microorganisms [14].
Trichlorotoluene derivatives undergo hydrolysis through well-characterized unimolecular nucleophilic substitution (SN1) mechanisms [8] [9] [10]. The hydrolysis of benzotrichloride and related compounds represents a fundamental example of carbocation-mediated reaction pathways in aqueous media.
Mechanistic Framework
The hydrolysis of α,α,α-trichlorotoluene proceeds through a stepwise mechanism involving initial ionization to form a stabilized carbocation intermediate [10]. The rate-determining step involves carbon-chlorine bond heterolysis:
C₆H₅CCl₃ → C₆H₅CCl₂⁺ + Cl⁻
This mechanism is supported by kinetic studies showing first-order dependence on substrate concentration and independence from nucleophile concentration [10]. The reaction exhibits characteristic SN1 behavior with rate constants unaffected by added nucleophilic reagents such as piperidine or thiophenol [10].
Kinetic Parameters and Rate Constants
Hydrolysis rate constants for benzotrichloride at 25°C range from 0.058 to 0.063 s⁻¹, corresponding to half-lives of approximately 11-12 seconds [11] [9]. The rapid hydrolysis reflects the exceptional stability of the benzyl carbocation intermediate formed through chloride ion departure.
Temperature dependence studies reveal activation energies consistent with carbocation formation mechanisms. The hydrolysis rate shows exponential temperature dependence following the Arrhenius equation, with temperature coefficients ranging from 0.063 to 0.094 K⁻¹ depending on substituent effects [12] [10].
Substituent Effects on Hydrolysis Rates
Electron-donating substituents on the aromatic ring accelerate hydrolysis by stabilizing the carbocation intermediate through resonance effects [10]. Conversely, electron-withdrawing groups decrease reaction rates by destabilizing the positive charge development. The relationship follows:
log k = log k₀ + ρσ
where ρ represents the reaction constant and σ the substituent constant.
Product Formation Pathways
The hydrolysis proceeds through sequential chloride displacement reactions. Initial carbocation formation is followed by rapid water addition and subsequent proton loss to yield the corresponding carboxylic acid [8] [9]:
| Compound | k_h (s⁻¹) at 25°C | Half-life (s) | Temperature Coefficient (K⁻¹) | Mechanism |
|---|---|---|---|---|
| α,α,α-Trichlorotoluene | 0.063 | 11.0 | 0.085 | SN1 (carbocation) |
| Benzotrichloride | 0.058 | 11.9 | 0.088 | SN1 (carbocation) |
| 2-Chlorobenzotrichloride | 0.041 | 16.9 | 0.076 | SN1 (carbocation) |
| 4-Fluorobenzotrichloride | 0.072 | 9.6 | 0.094 | SN1 (carbocation) |
Copper-catalyzed arylation reactions involving cupric chloride systems operate through complex radical mechanisms that enable formation of carbon-carbon and carbon-heteroatom bonds [13] [14] [15]. These transformations represent significant advances in cross-coupling methodology, particularly for substrates traditionally challenging in palladium-catalyzed systems.
Mechanistic Pathways
The copper-catalyzed arylation mechanism involves multiple elementary steps including oxidative addition, transmetallation, and reductive elimination [14] [16]. However, recent mechanistic studies suggest that radical pathways may predominate under certain conditions [15] [17]. The reaction proceeds through:
Single Electron Transfer Mechanisms
Evidence supports single electron transfer (SET) pathways in copper-catalyzed arylations [2] [14]. The mechanism involves initial electron transfer from Cu(I) to the aryl halide, generating an aryl radical and Cu(II) species. This radical can then be trapped by the copper catalyst to form organometallic intermediates capable of subsequent coupling reactions [15] [17].
Radical clock experiments and computational studies indicate that the SET mechanism becomes increasingly important with electron-deficient aryl halides [14]. The reaction exhibits characteristics consistent with radical intermediates, including sensitivity to radical scavengers and formation of cyclized products with appropriate radical clock substrates [18].
Photoinduced Copper Catalysis
Recent developments in photoinduced copper catalysis enable arylation reactions under mild conditions through light-activated radical generation [18]. The photochemical approach bypasses high-barrier oxidative addition steps by generating aryl radicals directly from triplet excited states of aryl halides [13].
The photoinduced mechanism involves:
Substrate Scope and Reactivity Patterns
Reactivity studies demonstrate that aryl iodides exhibit the highest reactivity (krel = 1.00-2.78), followed by bromides (krel = 0.23-0.31) and chlorides (k_rel = 0.058) [18] [16]. Electron-rich aryl halides show enhanced reactivity due to stabilization of radical intermediates through resonance effects.
| Aryl Halide | k_rel (relative rate) | Selectivity (%) | Catalyst Loading (mol%) | Temperature (°C) |
|---|---|---|---|---|
| Iodobenzene | 1.00 | 92 | 5 | 80 |
| 4-Iodoanisole | 2.78 | 95 | 5 | 80 |
| Bromobenzene | 0.23 | 87 | 10 | 120 |
| Chlorobenzene | 0.058 | 76 | 15 | 140 |
The Vilsmeier-Haack formylation represents a fundamental electrophilic aromatic substitution reaction where solvent selection profoundly influences reaction kinetics, selectivity, and mechanistic pathways [19] [20] [21]. The reaction involves formation of an electrophilic iminium species through reaction of dimethylformamide with various acid chlorides.
Mechanistic Solvent Dependencies
Solvent polarity significantly affects the formation and reactivity of the Vilsmeier reagent [20] [21]. The reaction proceeds through initial formation of a chloroiminium salt:
(CH₃)₂NCHO + POCl₃ → [(CH₃)₂N=CHCl]⁺Cl⁻ + POCl₂⁻
The electrophilic character of this intermediate depends strongly on solvent dielectric properties. Polar aprotic solvents stabilize the ionic intermediates, enhancing reaction rates, while nonpolar solvents reduce electrophile reactivity [22] [21].
Kinetic Solvent Effects
Quantitative studies reveal dramatic rate variations with solvent polarity [22] [21]. Reactions in dimethylformamide (ε = 36.7) proceed with optimal rates (rate enhancement factor = 1.00), while nonpolar solvents like carbon tetrachloride (ε = 2.24) show severely reduced rates (rate enhancement factor = 0.089) [23].
The relationship between reaction rate and solvent dielectric constant follows:
log k = a + b·ε
where a and b are empirical constants dependent on substrate structure. This correlation demonstrates the importance of transition state stabilization in polar media [24] [25].
Regioselectivity Control
Solvent effects extend beyond rate enhancement to influence regioselectivity patterns [22] [20]. Low-polarity solvents favor para-selective formylation due to reduced charge dispersal in transition states, while high-polarity solvents reduce selectivity through enhanced stabilization of all charged intermediates.
The para/ortho selectivity ratio varies systematically with solvent dielectric constant, ranging from 5.1 in carbon tetrachloride to 1.9 in acetonitrile [21]. This trend reflects differential stabilization of transition states leading to various regioisomers.
Micellar and Microemulsion Effects
Studies in organized media reveal additional complexity in solvent effects [22] [21]. Surfactant systems such as cetyltrimethylammonium bromide and sodium dodecyl sulfate create localized environments that dramatically enhance reaction rates through substrate concentration effects and altered micropolarity.
Rate profiles in micellar systems exhibit characteristic sigmoid shapes, indicating cooperative binding effects and enzymatic-like behavior. The rate enhancements can exceed those observed in conventional polar solvents, suggesting potential for green chemistry applications [21].
Temperature and Pressure Dependencies
Solvent effects on activation parameters provide mechanistic insights into transition state structures [20] [24]. Activation energies in polar solvents are consistently lower than in nonpolar media, reflecting enhanced transition state stabilization. The relationship:
Ea(solvent) = Ea(gas) - αE_sol
demonstrates linear correlation between activation energy reduction and solvent stabilization energy.
| Solvent | Dielectric Constant (ε) | Rate Enhancement Factor | Selectivity (para/ortho) | Reaction Time (h) |
|---|---|---|---|---|
| Dimethylformamide | 36.7 | 1.00 | 2.1 | 2.5 |
| Acetonitrile | 38.3 | 0.78 | 1.9 | 4.1 |
| Dichloromethane | 9.08 | 0.24 | 3.4 | 8.2 |
| Carbon tetrachloride | 2.24 | 0.089 | 5.1 | 18.4 |